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causes and prevention of cracking in Parylene D films

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Technical Support Center: Parylene D

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent cracking in **Parylene D** films during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Parylene D** and why is it used?

Parylene D is a type of conformal coating from the poly(p-xylylene) family. It is distinguished by two chlorine atoms substituted on the aromatic ring.[1][2] This structure gives it greater thermal stability compared to Parylene N and C, allowing it to maintain its physical and electrical properties at higher temperatures.[2][3] It is often selected for applications requiring reliable protection in high-temperature environments.[4][5] Like other Parylenes, it is applied via a unique chemical vapor deposition (CVD) process, which results in a completely conformal, pinhole-free, and uniform coating.[1][6][7]

Q2: What are the primary causes of cracking in **Parylene D** films?

Cracking in **Parylene D** films is typically a result of stress that exceeds the film's mechanical strength. The primary causes include:

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- Thermal Stress: A significant mismatch in the coefficient of thermal expansion (CTE) between the Parylene D film and the underlying substrate can cause stress during temperature fluctuations.[8][9] Cracking is more likely when the operating temperature is too high or too low, or when there are sudden, extreme temperature changes.[8][10]
- Excessive Film Thickness: Thicker coatings are more rigid and, consequently, more susceptible to cracking under stress.[4][10][11] While thicker films may offer enhanced barrier protection, finding the right balance between protection and flexibility is crucial.[10]
- Poor Adhesion: The bond between the Parylene film and the substrate is critical. If the substrate surface is contaminated with oils, dust, flux residues, or other particles, the adhesion will be weak, making the film prone to cracking and delamination.[4][11][12]
- Mechanical Stress: External forces, such as bending or flexing of the substrate, can induce cracks in the coating.[4][13] This is a common issue in flexible electronics or medical devices that undergo repeated motion.[14]
- Improper Deposition Process: The parameters of the CVD process, such as temperature and pressure, must be carefully controlled.[10][15] Incorrect settings can lead to residual stress in the deposited film.[13]

Q3: How does film thickness relate to the risk of cracking?

The thickness of the **Parylene D** film is a critical factor in its resistance to cracking.[10]

- Thicker Films (e.g., > 25 μm): These films are more rigid and can generate higher internal stress, especially during thermal cycling, making them more prone to cracking.[4][11]
- Thinner Films (e.g., < 20 μm): Thinner coatings are more flexible and less likely to crack.[10]
 [13] It is often recommended to use the thinnest coating possible that still meets the application's barrier and dielectric requirements.[16]

Striking the right balance is key; while a very thin film is flexible, it might not provide sufficient dielectric strength or barrier protection for harsh environments.[4][16]

Q4: Can the substrate material influence cracking?

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Yes, the substrate is a critical factor. Parylene adheres mechanically by penetrating small pores on the substrate surface.[12][17]

- Surface Contamination: Substrates must be meticulously clean. Contaminants like oils, dust, or even fingerprints can disrupt the bond between the film and the surface, leading to poor adhesion and potential cracking.[11][12][18]
- Material Incompatibility: Some materials, like noble metals (gold, stainless steel, titanium) or certain polymers, are inherently difficult for Parylene to adhere to.[12] This poor adhesion can be a starting point for delamination and cracking.
- Thermal Expansion Mismatch: As mentioned, a large difference between the CTE of the substrate and **Parylene D** can induce significant stress and lead to cracking during temperature changes.[9]

Q5: What is Environmental Stress Cracking (ESC) and how does it affect Parylene D?

Environmental Stress Cracking (ESC) occurs when the film is subjected to mechanical stress in a specific environment, particularly at operating temperatures that are too high or too low.[8] [11] This excessive flex in the film can stimulate the formation and propagation of cracks.[11] For **Parylene D**, this means that even if the film is stable at a high temperature, rapid cycling or sustained mechanical stress at that temperature could lead to failure.[4]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with **Parylene D** film cracking.

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Symptom / Observation	Potential Cause(s)	Recommended Solution(s)
Cracks appear after thermal cycling or exposure to high/low temperatures.	1. High thermal stress due to CTE mismatch between substrate and film.[8][9] 2. Film is too thick, leading to rigidity. [10][11]	1. Ensure gradual temperature changes; avoid thermal shock. [10][19] 2. Reduce the film thickness to the minimum required for the application.[4] 3. If possible, select a substrate with a CTE closer to that of Parylene D.
Film is cracking and peeling/delaminating from the substrate.	1. Poor surface adhesion due to contamination.[4][11] 2. Incompatible substrate material (e.g., noble metals, some polymers).[12]	1. Implement a rigorous precoating cleaning protocol to remove all contaminants.[11] [20][21] 2. Use an adhesion promotion technique, such as applying A-174 silane or using plasma treatment.[18][22] 3. For difficult substrates, consider specialized adhesion promoters like AdPro Plus®. [23]
Cracks are observed on flexible substrates after bending or flexing.	1. Mechanical stress exceeds the film's flexibility.[13] 2. Film is too thick to accommodate the bending radius.[13]	1. Reduce the Parylene D film thickness to increase flexibility. [10] 2. For applications with significant flexing, consider a more flexible Parylene variant if the high-temperature performance of Parylene D is not strictly necessary.[4]
Cracking occurs randomly across the film, even without obvious stress.	High residual stress from the deposition process.[13] 2. Substrate outgassing during or after deposition.[4]	1. Optimize deposition parameters (pressure, temperature, rate) to minimize stress.[10][15] Lower deposition pressure can help restrain cracking.[8] 2. Perform a pre-coating bake-out of the



substrate to remove any trapped volatiles or moisture. [4]

Data Presentation

Table 1: Thermal & Mechanical Properties of Parylene Variants Data compiled from multiple sources. Values can vary based on deposition conditions and testing methods.

Property	Parylene C	Parylene D	Parylene N
Melting Point (°C)	290[5]	380[5]	420[5]
Max. Short-Term Service Temp. (°C)	110	135[9]	85
Max. Continuous Service Temp. (°C)	80	100[3][9]	60
Tensile Strength (MPa)	69[6]	76[6]	45[6]
Elongation to Break (%)	200[6]	10[6]	40[6]
Coefficient of Friction (Static)	0.29[6]	0.33[6]	0.25[6]

Table 2: Typical **Parylene D** Deposition Process Parameters These are general guidelines. Optimal parameters depend on the specific equipment and substrate.



Parameter	Typical Value	Purpose
Vaporizer Temperature	~150 °C[1]	Sublimates the solid dimer into a gas.
Pyrolysis Temperature	~650 °C[1]	Cracks the dimer gas into reactive monomer.
Deposition Chamber Pressure	5-50 mTorr[24]	Controls the mean free path of the monomer for uniform coating.
Substrate Temperature	Room Temperature[1][7]	Allows the monomer to condense and polymerize on the surface.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

Objective: To remove ionic and non-ionic contaminants from the substrate surface to ensure optimal Parylene adhesion.

- Solvent Cleaning:
 - Immerse substrates in a bath of isopropyl alcohol (IPA).
 - Place in an ultrasonic cleaner for 10-15 minutes to dislodge particles and oils.
 - Remove and rinse with fresh IPA.
- · Aqueous Cleaning:
 - Wash substrates with warm deionized (DI) water containing a suitable laboratory detergent.
 - Rinse thoroughly with fresh DI water to remove all detergent residues.
- Drying:



- Dry the substrates completely using dry, filtered nitrogen or air.[20]
- Alternatively, place in an oven at a temperature compatible with the substrate material (e.g., 80-120°C) for at least 30 minutes to remove all moisture.
- Final Preparation (Optional but Recommended):
 - For critical applications, perform a plasma cleaning step just before loading into the deposition chamber to ensure an optimally prepared surface.[4][20]

Protocol 2: Adhesion Promotion using A-174 Silane

Objective: To create a chemical bridge between the substrate and the **Parylene D** film to improve adhesion, especially on inorganic surfaces like glass, silicon, and metals.

- Prepare Silane Solution: Create a dilute solution of A-174 (gamma-Methacryloxypropyltrimethoxysilane) adhesion promoter. A typical mixture is 0.1-0.5% silane in a 95:5 solution of IPA and DI water.
- Application:
 - Dip Method: Immerse the cleaned and dried substrates in the silane solution for 30-60 seconds.
 - Wipe Method: Thoroughly wipe the substrate surface with a lint-free cloth soaked in the silane solution.
 - Vapor Method: Place substrates in the coating chamber and introduce the silane as a vapor before the **Parylene d**eposition cycle begins.[18]
- Drying/Curing:
 - Allow the solvent to evaporate completely in a clean, dry environment.
 - A brief bake at 100-120°C for 10-20 minutes can help cure the silane layer and form a robust bond with the substrate surface.



 Coating: Proceed with Parylene D deposition immediately after the silane treatment for best results.

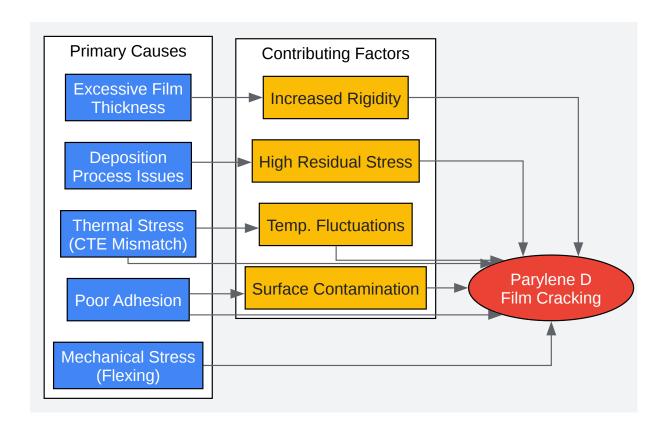
Protocol 3: Cross-Hatch Adhesion Test (based on ASTM D3359)

Objective: To qualitatively assess the adhesion of the **Parylene D** film to the substrate.

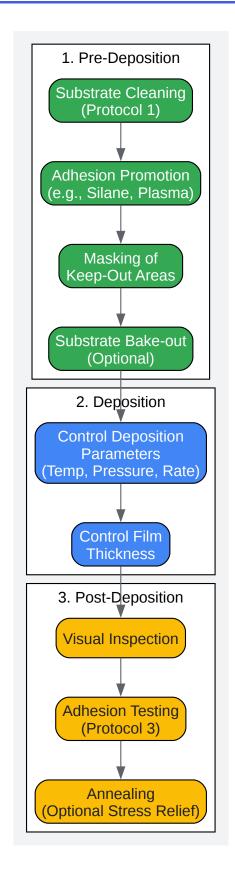
- Preparation: Place the coated substrate on a firm, flat surface.
- Scribing:
 - Using a sharp utility knife or a specialized cross-hatch cutter, make a series of 6 parallel cuts through the film to the substrate. The spacing should be 1 mm for films <50 μm thick.
 - Make a second series of 6 cuts at a 90-degree angle to the first set, creating a grid pattern.[20]
- Tape Application:
 - Place a piece of specified pressure-sensitive tape (e.g., Permacel P-99) over the grid.
 - Press the tape down firmly with a pencil eraser or fingertip to ensure good contact.
- Tape Removal:
 - Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.[20]
- · Inspection:
 - Examine the grid area under magnification.
 - Classify the adhesion based on the amount of coating removed from the grid, according to the ASTM classification scale (5B: no removal, to 0B: >65% removal). A result of 4B or 5B is generally considered good adhesion.

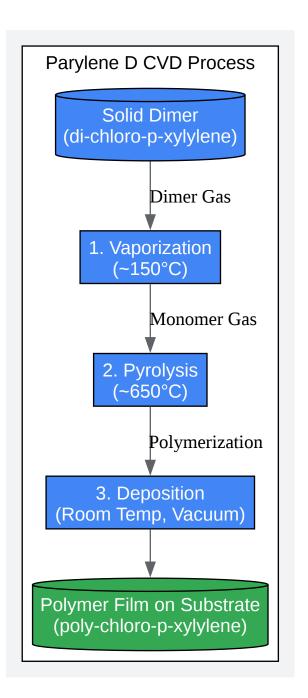
Visualizations











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